Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate
Description
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is an α,β-unsaturated ester featuring a fluoro-methoxy-substituted aromatic ring. This compound belongs to a class of propenoate esters widely used as intermediates in organic synthesis, particularly for constructing biologically active molecules. The 3-fluoro-4-methoxyphenyl group enhances electronic and steric properties, influencing reactivity in conjugate additions or cyclization reactions. Its structural motifs align with pharmacophores in drug discovery, such as BACE1 inhibitors and antimicrobial agents .
Properties
IUPAC Name |
ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOHRVHGCJTWSS-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the active methylene compound (ethyl acetoacetate) form the desired product under basic conditions. The reaction is usually carried out in an anhydrous solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(a) Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
- Structure: Replaces the 3-fluoro-4-methoxyphenyl group with 4-methoxyphenyl and substitutes the methyl group with a cyano (-CN) at the α-position.
- Impact: The cyano group increases electrophilicity, enhancing reactivity in nucleophilic additions.
- Applications: Precursor for 2-propenoates with antimicrobial properties .
(b) Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)phenyl]prop-2-enoate (CAS 157951-16-1)
- Structure : Features a trifluoromethoxy (-OCF₃) substituent instead of methoxy (-OCH₃).
- Impact : The -OCF₃ group is more lipophilic and electron-withdrawing, improving membrane permeability and resistance to oxidative metabolism. This enhances pharmacokinetic profiles in drug candidates .
- Applications : Used in agrochemicals and pharmaceuticals due to its stability under physiological conditions .
(c) Ethyl (2E)-3-[2-(tert-Butylamino)quinolin-3-yl]-2-Methylprop-2-enoate
- Structure: Incorporates a quinoline ring with a tert-butylamino group instead of the fluoro-methoxyphenyl moiety.
- Impact: The quinoline scaffold enables π-π stacking interactions in enzyme binding pockets, making it effective as a BACE1 inhibitor for Alzheimer’s disease research. The tert-butylamino group enhances solubility and target affinity .
(d) Ethyl 3-(4-Ethynyl-2-Fluorophenyl)propanoate (CAS 528588-17-2)
- Structure: Propanoate ester (saturated backbone) with an ethynyl (-C≡CH) substituent.
- Impact: The ethynyl group allows for click chemistry modifications, enabling bioconjugation. Saturation reduces conjugation, limiting reactivity in Michael additions compared to propenoates .
Comparative Data Table
Biological Activity
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate, also known by its CAS number 125036-90-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a unique structure characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with an ethyl ester group. Its molecular formula is .
Synthesis:
The synthesis typically involves a Knoevenagel condensation reaction between 3-fluoro-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is performed under reflux conditions in an anhydrous solvent like ethanol or methanol, leading to the formation of the desired product.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes or receptors. The substituents on the phenyl ring can significantly influence the compound's binding affinity and specificity towards these targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Properties:
- Studies have shown that compounds with similar structural features possess antimicrobial activities against various pathogens. The fluoro and methoxy groups may enhance these properties by increasing lipophilicity and altering membrane permeability.
- Anti-inflammatory Effects:
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Antitumor Activity:
- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate | Lacks fluoro substituent | Reduced reactivity |
| Ethyl 3-(3-fluoro-phenyl)-2-methylprop-2-enoate | Lacks methoxy group | Altered solubility |
| Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-propanoate | Different carbon chain length | Varies in physical properties |
The unique combination of substituents in this compound likely contributes to its distinct reactivity and biological activity compared to these similar compounds.
Case Studies
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Antimicrobial Study:
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes. -
Anti-inflammatory Research:
Another investigation focused on the anti-inflammatory properties revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
